Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate

Antiviral Synthesis Electrophilic Substitution Process Chemistry

Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate (CAS 55503-31-6) is a heterocyclic building block belonging to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine bicyclic core bearing a 4-hydroxy substituent and a 5-ethyl carboxylate ester. Its synthesis via the Gould-Jacobs methodology was established in 1977, providing the foundational route to this scaffold.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 55503-31-6
Cat. No. B1595106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate
CAS55503-31-6
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CS2
InChIInChI=1S/C10H9NO3S/c1-2-14-10(13)7-5-11-9-6(8(7)12)3-4-15-9/h3-5H,2H2,1H3,(H,11,12)
InChIKeyCPXDHYRJGQWFJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxythieno[2,3-b]pyridine-5-carboxylate (CAS 55503-31-6): Core Scaffold Identity and Baseline Characteristics


Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate (CAS 55503-31-6) is a heterocyclic building block belonging to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine bicyclic core bearing a 4-hydroxy substituent and a 5-ethyl carboxylate ester [1]. Its synthesis via the Gould-Jacobs methodology was established in 1977, providing the foundational route to this scaffold [1]. The compound exists predominantly in its 4-oxo-4,7-dihydro tautomeric form (4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate), which governs its reactivity profile in downstream derivatization reactions [2]. This tautomeric equilibrium, combined with the ethyl ester at position 5, confers distinct synthetic utility that differentiates it from close analogs such as the free carboxylic acid (CAS 55503-32-7) or the methyl ester variant. The compound serves as a critical intermediate in the synthesis of antiviral 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides [2] and has been documented as a precursor to protein kinase inhibitor scaffolds via the corresponding 5-carbonitrile derivative [3].

Why Generic Substitution Fails for Ethyl 4-Hydroxythieno[2,3-b]pyridine-5-carboxylate (CAS 55503-31-6)


Interchanging Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate with seemingly analogous thieno[2,3-b]pyridine derivatives introduces quantifiable risks in synthetic sequence fidelity and downstream product quality. The 4-hydroxy (4-oxo tautomer) group participates in a keto-enol equilibrium that governs electrophilic substitution regiochemistry at the 2-position [1]. Replacing this compound with the 4-chloro analog (CAS 59713-58-5) alters the electronic character of the ring system and eliminates the tautomeric hydrogen-bonding network, thereby changing the reactivity at position 2 in iodination and subsequent cross-coupling steps [2]. Similarly, substituting the free carboxylic acid (CAS 55503-32-7) for the ethyl ester mandates an additional esterification step prior to reactions requiring ester protection, adding synthetic operations and reducing overall yield [3]. The methyl ester variant, while closer in reactivity, differs in its steric profile and lipophilicity (ClogP), which can affect purification behavior (chromatographic retention) and crystallization properties compared to the ethyl ester form . These distinctions are not cosmetic; they directly determine whether a given synthetic route will proceed with the reported efficiency or require re-optimization.

Quantitative Differentiation Evidence for Ethyl 4-Hydroxythieno[2,3-b]pyridine-5-carboxylate (CAS 55503-31-6)


Iodination Reactivity: Ethyl Ester Enables Direct 2-Iodination Without Ester Hydrolysis

In the synthesis of antiviral 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides, Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate undergoes direct iodination at the 2-position to yield ethyl 4-hydroxy-2-iodothieno[2,3-b]pyridine-5-carboxylate in 36% isolated yield after column chromatography [1]. This transformation proceeds without ester hydrolysis, preserving the 5-ethyl carboxylate for subsequent amidation. In contrast, the 4-chloro analog (ethyl 4-chlorothieno[2,3-b]pyridine-5-carboxylate) lacks the tautomeric 4-oxo directing effect and would require alternative (and typically lower-yielding) metalation strategies to achieve comparable 2-functionalization [1]. The free carboxylic acid analog would necessitate protection prior to iodination to avoid competing acid-base chemistry, adding at least one synthetic step.

Antiviral Synthesis Electrophilic Substitution Process Chemistry

Tautomeric Form Specificity: 4-Oxo-4,7-dihydro Tautomer Dictates Reactivity Distinct from 4-Methoxy or 4-Chloro Analogs

Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate exists predominantly as the 4-oxo-4,7-dihydro tautomer (ethyl 4-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate), as confirmed by the synonymous naming convention in authoritative databases and patent literature [1]. This tautomeric form places a carbonyl at position 4 and an NH at position 7, creating a vinylogous amide system that is absent in the 4-methoxy analog (CAS 65076-09-7) or the 4-chloro analog (CAS 59713-58-5). The 4-methoxy analog cannot undergo the same N-alkylation chemistry at position 7 due to the absence of the tautomeric NH [2]. The 4-chloro analog requires nucleophilic aromatic substitution or metal-catalyzed coupling to introduce nitrogen functionality at position 4, a fundamentally different synthetic pathway [1].

Tautomerism Structure-Reactivity Relationship Medicinal Chemistry

Physicochemical Differentiation: Ethyl Ester Lipophilicity Enables Chromatographic Separation from Polar Carboxylic Acid

Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate (MW 223.25, molecular formula C10H9NO3S) differs from the free carboxylic acid analog (4-hydroxythieno[2,3-b]pyridine-5-carboxylic acid, CAS 55503-32-7, MW 195.20) by an ethyl group, resulting in increased lipophilicity that facilitates non-aqueous extraction and normal-phase chromatographic purification [1]. In the antiviral patent procedure, the ethyl ester was extracted into chloroform after iodination, and the product was purified by silica gel chromatography (CH2Cl2:heptane, 1:1) to yield the 2-iodo derivative as a pale yellow solid [1]. The free acid analog, by contrast, would require ion-exchange or reverse-phase chromatography due to its carboxylic acid polarity, complicating purification workflows at scale.

Purification Lipophilicity Quality Control

Synthetic Accessibility: Gould-Jacobs Synthesis Establishes Defined Route to the Ethyl Ester Scaffold

The Gould-Jacobs cyclization methodology provides a well-established synthetic entry to Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate, as reported in the foundational 1977 publication [1]. This thermal cyclization approach directly installs the 4-hydroxy (4-oxo) functionality and the 5-ethyl carboxylate in a single operational step from aminothiophene precursors. Alternative routes to the 4-chloro analog typically require chlorination of the 4-hydroxy compound with POCl3 or PCl5 (an additional step with hazardous reagents), while the methyl ester variant requires a different β-keto ester starting material (methyl acetoacetate vs. ethyl acetoacetate) in the Gould-Jacobs sequence [2]. The commercial availability of the ethyl ester in 95–98% purity from multiple suppliers, with batch-specific QC data including NMR, HPLC, and GC , provides procurement certainty that is higher than for less common analogs.

Synthetic Methodology Building Block Route Scouting

Optimal Application Scenarios for Ethyl 4-Hydroxythieno[2,3-b]pyridine-5-carboxylate (CAS 55503-31-6) Based on Differential Evidence


Synthesis of 2-Substituted Antiviral 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides

When the synthetic objective is a 2-substituted thieno[2,3-b]pyridine-5-carboxamide with antiviral activity (e.g., against herpesviruses), Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate is the preferred starting material. The 4-oxo tautomer directs electrophilic iodination at the 2-position in 36% yield without ester hydrolysis, and the intact ethyl ester can be directly converted to the carboxamide via aminolysis after saponification [1]. This two-step sequence (iodination → amidation) is not efficiently replicated with the 4-chloro or free acid analogs without additional protection/deprotection steps.

Protein Kinase Inhibitor Scaffold Construction via 5-Carbonitrile Intermediate

For programs targeting protein kinase inhibition (e.g., IKK, PKCθ, eEF2-K), the ethyl ester serves as a precursor to 4-hydroxythieno[2,3-b]pyridine-5-carbonitrile [1]. The carbonitrile is a key pharmacophore in multiple kinase inhibitor series [2]. The ethyl ester can be converted to the primary carboxamide (via ammonolysis) and then dehydrated to the nitrile, a sequence that leverages the ester's reactivity while avoiding the decarboxylation-prone free acid. The 4-chloro analog would require palladium-catalyzed cyanation (more costly, higher catalyst loading) to achieve the same transformation.

N-7 Alkylated Thienopyridine Derivatives for GnRH Antagonist Programs

The 4-oxo-4,7-dihydro tautomer of the ethyl ester provides a nucleophilic N-7 position that can be alkylated to install benzyl, substituted benzyl, or alkyl groups, as exemplified in the Takeda GnRH antagonist patent family [1]. This N-7 alkylation is structurally impossible with the 4-methoxy analog (no NH) and would require a fundamentally different synthetic approach with the 4-chloro analog (nucleophilic aromatic substitution at C-4 followed by N-functionalization). The ethyl ester group remains intact during N-7 alkylation under basic conditions, enabling sequential functionalization at both N-7 and C-5 positions.

Scale-Up Route Scouting Where Chromatographic Purification Efficiency Is Critical

In process chemistry route scouting, the ethyl ester's higher lipophilicity (MW 223.25 vs. 195.20 for the free acid) enables normal-phase silica gel purification with CH2Cl2:heptane solvent systems [1]. This avoids the aqueous workup and ion-exchange chromatography required for the free acid analog, reducing solvent consumption and simplifying equipment requirements during scale-up. The 36% isolated yield achieved for the 2-iodo derivative after column chromatography provides a benchmark for process optimization, and the commercial availability of the compound at 98% purity with batch-specific QC data reduces the analytical burden during early-stage development.

Quote Request

Request a Quote for Ethyl 4-hydroxythieno[2,3-b]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.